Cyclopenin has been identified as a potential inhibitor of SARS-CoV-2 Mpro, a key enzyme in the life cycle of the SARS-CoV-2 virus .
Method of Application: Researchers screened a library of fungal extracts in vitro for their potential to inhibit the main viral protease Mpro . The extract of Penicillium citrinum, TDPEF34, showed potential inhibition and was further analysed to identify potential Mpro inhibitors .
Results: Following bio-guided isolation, a series of benzodiazepine alkaloids cyclopenins with good-to-moderate activity against SARS-CoV-2 Mpro were identified .
Cyclopenin has been found to display selective inhibition against acetylcholinesterase (AChE), a key enzyme involved in neurological function .
Results: Cyclopenin demonstrates anti-inflammatory properties by inhibiting nitric oxide production, NF-κB activation, and the expression of inflammatory factors such as IL-1β, IL-6, and iNOS in brain macrophages . In an Alzheimer′s disease model, Cyclopenin exhibited the ability to rescue learning deficits induced by amyloid-β42 overexpression in flies .
Cyclopenin is a natural product derived from plant source that finds application in compound screening libraries, metabolomics, phytochemical, and pharmaceutical research .
Cyclopenin has been found to demonstrate anti-inflammatory properties by inhibiting nitric oxide production, NF-κB activation, and the expression of inflammatory factors such as IL-1β, IL-6, and iNOS in brain macrophages .
Results: In an Alzheimer′s disease model, Cyclopenin exhibited the ability to rescue learning deficits induced by amyloid-β42 overexpression in flies .
Cyclopenin, isolated from Penicillium polonicum MCCC3A00951, exhibited strong inhibition of influenza neuraminidase (NA) with an IC50 value of 5.02μM .
Results: The results suggest its potential as a candidate for anti-influenza NA therapy .
Cyclopenin, identified in the fungus Penicillium auratiogriseum Sp-19, demonstrated cytotoxicity against the tsFT210 cell line at a concentration of 3 μg/mL-1 .
Results: The results imply its potential as an antitumor agent .
Cyclopenin is a complex organic compound with the molecular formula C₁₇H₁₄N₂O₃. It is classified as an alkaloid and is primarily derived from the fungus Penicillium cyclopium. The structure of cyclopenin features a unique arrangement that includes a benzyl group and an epoxy group, contributing to its biological activity and chemical reactivity. This compound has garnered interest due to its potential pharmacological properties and its role in various biochemical pathways within organisms.
Cyclopenin exhibits various biological activities, particularly as an antifungal agent. Its primary source, Penicillium cyclopium, produces cyclopenin as part of its metabolic processes. Research indicates that cyclopenin may play a role in inhibiting fungal growth and could potentially be utilized in agricultural applications to manage fungal diseases . Furthermore, studies suggest that cyclopenin's structural characteristics contribute to its interaction with biological targets, although detailed mechanisms remain an area for further investigation.
The synthesis of cyclopenin can be achieved through several methods, including biosynthetic pathways within Penicillium cyclopium. This organism synthesizes cyclopenin from simpler precursors through a series of enzymatic reactions. Laboratory synthesis may involve ring closure reactions of specific precursors such as methyl N-(haloacetyl)anthranilates under controlled conditions . The understanding of these synthetic routes is crucial for developing methods to produce cyclopenin in larger quantities for research and application.
Cyclopenin has potential applications in various fields due to its biological properties. Its antifungal activity makes it a candidate for agricultural use as a natural pesticide. Additionally, research into its pharmacological effects may lead to the development of new therapeutic agents targeting fungal infections or other diseases where similar compounds show efficacy. The unique structure of cyclopenin also makes it a subject of interest in medicinal chemistry for designing novel drugs .
Studies on the interactions of cyclopenin with biological systems have revealed insights into its mode of action. For instance, investigations into its conversion to viridicatin highlight the enzymatic pathways involved and the potential for cyclopenin to influence metabolic processes within fungi . Understanding these interactions is essential for elucidating the compound's role in nature and its potential therapeutic applications.
Cyclopenin shares structural and functional similarities with several other alkaloids and compounds derived from fungi. Here are some notable comparisons:
Compound | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Cyclopenol | Hydroxylated derivative | Antifungal | Direct product of cyclopenin metabolism |
Viridicatin | Related alkaloid | Antifungal | Product of cyclopenin transformation |
Penicillin | Beta-lactam structure | Antibiotic | First discovered antibiotic |
Griseofulvin | Polycyclic structure | Antifungal | Used for treating skin infections |
Cyclopenin's uniqueness lies in its specific structural features and metabolic pathways that differentiate it from these similar compounds. While many share antifungal properties, the distinct mechanisms and biosynthetic origins highlight the importance of cyclopenin in both natural product chemistry and potential therapeutic applications.
Cyclopenin possesses the molecular formula C₁₇H₁₄N₂O₃, corresponding to a molecular weight of 294.30 grams per mole [1] [2] [3]. This empirical formula reflects a complex organic structure containing seventeen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms, resulting in a degree of unsaturation consistent with multiple ring systems and aromatic character.
The stereochemical configuration of cyclopenin is particularly noteworthy, as the compound exists predominantly in the (3S,3'R) configuration [3] [4]. This specific stereochemical arrangement is critical to the compound's biological activity and physicochemical properties. The presence of two defined stereocenters creates a chiral molecule with specific three-dimensional spatial arrangement that influences its interaction with biological targets and its overall chemical behavior [2] [3].
The absolute stereochemistry has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis. The (3S,3'R) designation indicates the specific spatial orientation of substituents around the chiral centers, which is essential for understanding the compound's mechanism of action and its selectivity profiles [4].
Cyclopenin features a distinctive structural framework characterized by a benzodiazepine core fused with a spiro-oxirane moiety [1] [5]. The benzodiazepine portion consists of a seven-membered heterocyclic ring containing two nitrogen atoms, which is fused to a benzene ring system. This core structure is common to many pharmacologically active compounds and contributes significantly to the molecule's overall stability and biological activity.
The spiro-oxirane substituent represents one of the most structurally unique features of cyclopenin. The spiro center connects the benzodiazepine core to a three-membered oxirane ring (epoxide) that bears a phenyl substituent [1] [6]. This spiro junction creates a rigid three-dimensional architecture that constrains the molecular conformation and influences the compound's physicochemical properties.
The complete IUPAC nomenclature, (3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione, accurately describes this complex structural arrangement [4]. The presence of the methyl group on the nitrogen atom and the phenyl substituent on the oxirane ring further contributes to the molecule's overall hydrophobic character and influences its solubility profile.
Comprehensive spectroscopic characterization of cyclopenin has been achieved through multiple analytical techniques, providing detailed structural confirmation and stereochemical assignment [7]. Nuclear magnetic resonance spectroscopy, including both one-dimensional and two-dimensional experiments, has been extensively employed for structural elucidation.
Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals characteristic signal patterns that correspond to the various proton environments within the molecule [7]. The aromatic protons from both the benzodiazepine benzene ring and the phenyl substituent appear in the downfield region, typically between 7.0 and 8.0 parts per million. The methyl group attached to the nitrogen atom appears as a distinctive singlet, while the oxirane proton exhibits characteristic coupling patterns.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, allowing for the assignment of all carbon environments within the molecule [7]. The carbonyl carbons from the diazepine ring system appear in the characteristic downfield region around 160-170 parts per million, while the aromatic carbons are observed in the 120-140 parts per million range.
Two-dimensional nuclear magnetic resonance techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been instrumental in establishing connectivity patterns and confirming structural assignments [7] [8] [9]. These experiments provide crucial information about proton-proton coupling relationships and carbon-hydrogen correlations that are essential for complete structural characterization.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure [7]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z 295 (M+H)⁺, consistent with the molecular formula C₁₇H₁₄N₂O₃.
X-ray crystallographic data, where available, provides the ultimate confirmation of molecular structure and absolute stereochemistry [10]. Crystallographic analysis reveals precise bond lengths, bond angles, and spatial relationships between atoms, offering unambiguous structural confirmation that complements the solution-phase spectroscopic data.
The stability characteristics of cyclopenin are closely related to its structural features and environmental conditions [11] [12]. Under standard laboratory conditions, cyclopenin demonstrates good thermal stability, with a melting point reported between 183-185°C [4] [12]. This relatively high melting point indicates strong intermolecular interactions and structural integrity.
The compound exhibits stability under normal atmospheric conditions but requires specific storage considerations for long-term preservation [5] [11] [12]. Recommended storage temperature is -20°C for research samples, which helps maintain chemical integrity and prevents degradation [5] [12]. The compound should be protected from light exposure, as many organic compounds containing aromatic systems and nitrogen heterocycles can be susceptible to photodegradation [11].
Cyclopenin demonstrates limited solubility in water, classified as slightly soluble [5] [13]. This hydrophobic character is consistent with its structural features, including the extensive aromatic character and the absence of ionizable functional groups under physiological conditions. The compound shows good solubility in organic solvents, particularly methanol, ethanol, and dimethyl sulfoxide [5] [4] [12]. This solubility profile is typical for benzodiazepine-type compounds and facilitates its handling in research applications.
The chemical stability of cyclopenin is compatible with high-performance liquid chromatography and mass spectrometry techniques, making it suitable for analytical applications [5]. The compound does not exhibit explosive properties and is classified as not flammable under standard safety classifications [11].
pH stability has not been extensively characterized in the literature, but the structural features suggest that the compound would be stable under neutral conditions. The absence of easily protonatable nitrogen atoms (due to the lactam structure) and the lack of acidic functional groups contribute to pH stability under physiological conditions.
Comprehensive precursor incorporation studies using isotope-labeled compounds have established the molecular origins of cyclopenin. The carbon skeleton of cyclopenin derives from all carbon atoms of anthranilic acid and L-phenylalanine, plus the methyl group of methionine. These feeding experiments have revealed specific incorporation patterns that illuminate the biosynthetic mechanism.
Anthranilic Acid Incorporation
Anthranilic acid serves as a critical precursor, contributing both its benzene ring structure and nitrogen atom to position N(1) of the diazepine ring. Incorporation studies demonstrate that all carbon atoms of anthranilic acid are retained in the final cyclopenin structure without degradation. The carboxyl group and ring system of anthranilic acid are incorporated intact, indicating direct enzymatic condensation rather than metabolic breakdown and reassembly.
Phenylalanine Utilization
L-phenylalanine provides the benzyl substituent and contributes the nitrogen atom at position N(4) of the benzodiazepine ring. The incorporation shows strict stereochemical specificity for the L-isomer, with significantly higher incorporation rates compared to the D-form. When D-phenylalanine is fed, incorporation occurs at approximately one-third the rate of the L-isomer, likely through conversion to L-phenylalanine via phenylpyruvic acid. Competition experiments where L-phenylalanine is added simultaneously demonstrate preferential utilization of the natural L-stereoisomer.
Methionine Methylation
The methyl group of methionine is specifically incorporated into cyclopenin through S-adenosylmethionine-mediated methylation. This methylation occurs on enzyme-bound intermediates during the cyclopeptine synthetase reaction, indicating tight coupling between peptide bond formation and N-methylation. The methylation step appears to be integral to the biosynthetic machinery rather than a separate post-synthetic modification.
Advanced Precursor Studies
Feeding experiments with N-methylated intermediates have provided insights into the biosynthetic sequence. Studies using cyclo-(anthranoyl-N-methylphenylalanyl) and its dehydro derivative demonstrate direct incorporation without degradation, suggesting these represent true biosynthetic intermediates. The incorporation of these cyclic dipeptides occurs without the depression observed when competing with non-radioactive phenylalanine, indicating pathway-specific utilization.
The formation of the benzodiazepine ring system in cyclopenin involves a series of sophisticated enzymatic transformations, beginning with the condensation of amino acid precursors and proceeding through oxidative modifications to generate the final heterocyclic structure.
Cyclopeptine Synthetase Mechanism
Cyclopeptine synthetase represents the key enzyme initiating benzodiazepine alkaloid biosynthesis. This non-ribosomal peptide synthetase catalyzes the ATP-dependent condensation of anthranilic acid and L-phenylalanine to form the cyclic dipeptide cyclopeptine. The enzyme mechanism involves sequential activation of both amino acid substrates through adenylation, followed by thioester bond formation with enzyme-bound intermediates.
The proposed mechanism consists of several coordinated steps. First, both anthranilic acid and L-phenylalanine undergo ATP-dependent activation to form adenylate intermediates. These activated substrates then bind to the enzyme complex, where N-methylation of the phenylalanine residue occurs using S-adenosylmethionine as the methyl donor. The methylated intermediates undergo peptide bond formation and subsequent cyclization to release the final cyclopeptine product.
Iron-Dependent Oxidative Transformations
The conversion of cyclopeptine to cyclopenin requires the iron(II) and 2-oxoglutarate-dependent dioxygenase AsqJ. This enzyme catalyzes two sequential oxidative reactions that are essential for diazepine ring maturation. The first reaction involves radical-mediated desaturation via an oxo-Fe(IV) cofactor to generate a double bond in the exocyclic carbon-carbon bond.
AsqJ employs a characteristic iron coordination environment with histidine and aspartate residues maintaining the metal center. The catalytic iron atom is coordinated by three AsqJ residues (His134, His211, and Asp136) along with 2-oxoglutarate and a water molecule in an octahedral arrangement. Following desaturation, the enzyme performs a second oxidation to epoxidize the newly formed double bond, yielding cyclopenin.
Mechanistic Details of Dioxygenase Activity
Crystal structure studies of AsqJ bound to substrates have revealed the molecular basis for sequential desaturation and epoxidation. The enzyme generates a high-spin iron(IV) oxo species that abstracts hydrogen atoms from the substrate to initiate radical chemistry. Computational and experimental studies suggest that the desaturation mechanism involves hydrogen atom abstraction at the C10 position followed by formation of a carbocation or hydroxylated intermediate.
The epoxidation reaction proceeds through a second cycle of iron(IV) oxo formation, allowing direct oxygen transfer to the double bond via a radical mechanism. This dual functionality within a single enzyme represents an unusual example of sequential oxidative transformations in natural product biosynthesis.
The biosynthetic pathway leading to cyclopenol demonstrates the capacity for further oxidative modifications that expand the structural diversity of benzodiazepine alkaloids. These transformations involve hydroxylation reactions that introduce additional functional groups while maintaining the core diazepine ring system.
Hydroxylation Mechanisms
Cyclopenol biosynthesis requires the introduction of a meta-hydroxy group on the benzyl substituent. Precursor incorporation studies using various phenylpropane compounds demonstrate that only L-phenylalanine serves as a direct precursor for cyclopenol formation. This specificity suggests that hydroxylation occurs as a late-stage modification after the basic benzodiazepine framework has been established.
The hydroxylation is likely catalyzed by a mixed-function oxygenase that introduces the hydroxy group through cytochrome P450-mediated oxidation. This enzymatic system would employ molecular oxygen and reducing equivalents to perform the hydroxylation while maintaining the integrity of the benzodiazepine ring system.
Relationship to Viridicatin Formation
Both cyclopenin and cyclopenol serve as precursors to quinolone alkaloids through the action of cyclopenase (AsqI). This hemocyanin-like enzyme catalyzes ring contraction through elimination of methylisocyanate to form the 6,6-quinolone core structure. The cyclopenase reaction represents a critical branch point where benzodiazepine alkaloids are converted to quinolone derivatives with distinct biological properties.
AsqI requires zinc(II) for catalytic activity and uses the metal ion as a Lewis acid to promote epoxide ring opening. The enzyme accommodates both cyclopenin and 4'-methoxycyclopenin substrates, demonstrating flexibility in substrate recognition while maintaining specificity for the epoxide-containing diazepine ring system.
Oxidative Enzyme Coordination
The sequential oxidative modifications in cyclopenin biosynthesis require careful coordination between different enzyme systems. The iron-dependent dioxygenase AsqJ must complete both desaturation and epoxidation before the zinc-dependent cyclopenase AsqI can function effectively. This coordination ensures proper substrate channeling and prevents the accumulation of potentially unstable intermediates.
The expression of cyclopenin biosynthetic genes is controlled by complex regulatory networks that integrate environmental signals, developmental cues, and metabolic status. These regulatory systems operate at multiple hierarchical levels, from global transcriptional control to pathway-specific regulation.
Velvet Complex Regulation
The velvet complex, composed of VeA, VelB, and LaeA proteins, serves as a master regulator of fungal secondary metabolism. This complex coordinates the expression of secondary metabolite gene clusters with developmental processes and environmental responses. VeA functions as the central bridging protein that connects VelB and LaeA into a functional transcriptional complex.
LaeA acts as a global regulator that activates secondary metabolite gene clusters through chromatin remodeling mechanisms. This protein possesses methyltransferase activity that modifies histone proteins to create a more open chromatin structure conducive to gene expression. The LaeA-mediated activation of gene clusters involves the removal of repressive histone marks and the establishment of active chromatin domains.
Environmental Signal Integration
Light exposure significantly affects velvet complex function and secondary metabolite production. VeA exhibits light-sensitive nuclear localization, with the protein predominantly nuclear in dark conditions where it can form the complete velvet complex. Light exposure leads to VeA relocalization and altered complex formation, providing a mechanism for environmental regulation of secondary metabolism.
Temperature also influences velvet complex activity in a gene cluster-specific manner. Studies in Aspergillus fumigatus demonstrate that certain secondary metabolite gene clusters require VeA function specifically at higher temperatures, while others show temperature-independent regulation. This temperature sensitivity allows fine-tuning of metabolite production in response to environmental conditions.
Chromatin-Level Regulation
Secondary metabolite gene clusters are subject to epigenetic regulation through chromatin modifications. Heterochromatic histone marks, particularly H3K9 trimethylation, are associated with gene cluster silencing during primary metabolism. Activation of secondary metabolism involves the removal of these repressive marks and the establishment of active chromatin domains marked by H3K4 trimethylation and histone acetylation.
Histone deacetylase inhibitors can artificially activate silent gene clusters, demonstrating the importance of chromatin acetylation in regulating secondary metabolite production. This chromatin-based regulation provides a mechanism for coordinated control of large chromosomal regions containing multiple biosynthetic genes.
Transcriptional Network Architecture
The regulatory architecture of secondary metabolite gene clusters involves both pathway-specific and global transcription factors. Pathway-specific transcription factors are often encoded within gene clusters and provide fine-tuned control over individual biosynthetic pathways. These factors frequently exhibit lower DNA-binding affinities compared to essential gene regulators, allowing greater regulatory flexibility in response to multiple environmental signals.
Global transcription factors primarily target pathway-specific regulators when present, implementing a hierarchical "one-for-all" strategy that ensures cluster-wide expression control. This regulatory architecture allows coordinated activation of entire biosynthetic pathways while maintaining the ability to respond to diverse environmental and developmental cues.
Metabolic Integration
The regulation of secondary metabolism is closely linked to primary metabolic processes. Metabolite availability, particularly of precursor compounds and cofactors, influences the expression and activity of biosynthetic pathways. The connection between primary and secondary metabolism ensures that secondary metabolite production occurs when cellular resources are adequate and environmental conditions are favorable.